

# N-(4-Methylphenyl)benzamide: A Comprehensive Technical Guide for Organic Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N*-(4-Methylphenyl)benzamide

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## Abstract

**N-(4-Methylphenyl)benzamide**, a key organic compound, serves as a versatile intermediate in a multitude of synthetic pathways. Its robust chemical nature and the reactivity of its functional groups make it an invaluable building block in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the synthesis, properties, and significant applications of **N-(4-Methylphenyl)benzamide**, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, comprehensive data summaries, and schematic diagrams of relevant synthetic routes are presented to facilitate its practical application in research and development.

## Chemical and Physical Properties

**N-(4-Methylphenyl)benzamide** is a white to off-white crystalline solid.<sup>[1]</sup> Its structural characteristics, including a phenyl group and a methyl-substituted phenyl ring linked by an amide bond, contribute to its physical and chemical behavior. The presence of the amide group allows for strong intermolecular hydrogen bonding, resulting in a relatively high melting point.<sup>[1]</sup> It exhibits good solubility in various organic solvents such as ethanol and acetone, while its non-polar nature leads to limited solubility in water.<sup>[1]</sup>

Table 1: Physical and Chemical Properties of **N-(4-Methylphenyl)benzamide**

Property	Value	Reference
Molecular Formula	C <sub>14</sub> H <sub>13</sub> NO	[1][2][3][4][5]
Molecular Weight	211.26 g/mol	[1][2][3][4][5]
CAS Number	582-78-5	[1][2][4][5]
Appearance	White to off-white crystalline solid	[1]
Melting Point	158 °C	[1]
Solubility	Soluble in ethanol and acetone; limited solubility in water	[1]
Density	1.202 g/cm <sup>3</sup>	

## Spectroscopic Data

The structural integrity of synthesized **N-(4-Methylphenyl)benzamide** can be confirmed through various spectroscopic techniques. The following table summarizes the expected spectral data.

Table 2: Spectroscopic Data for **N-(4-Methylphenyl)benzamide**

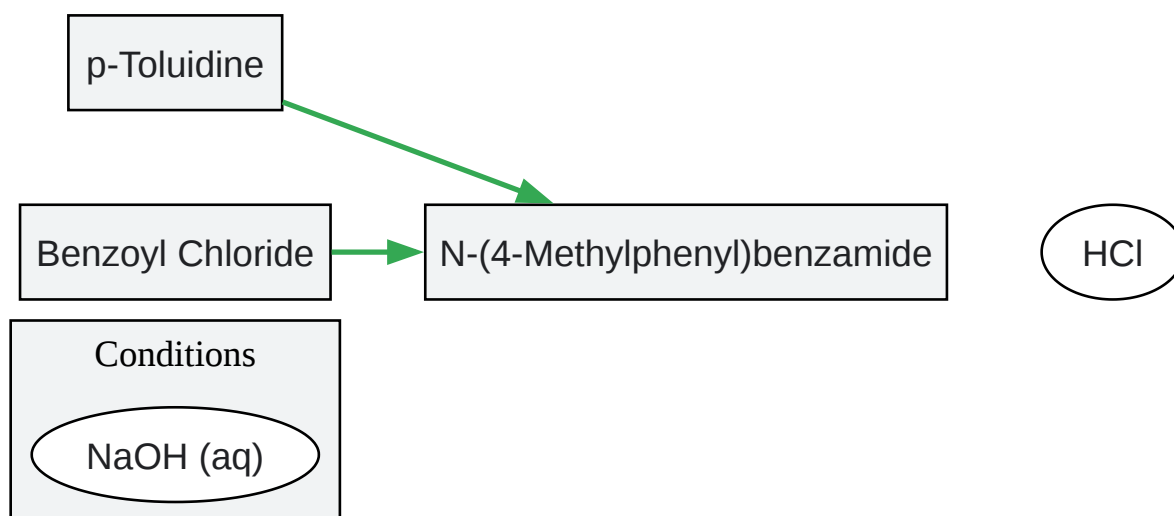
Technique	Data	Reference
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	δ: 10.36 (s, 1H, NH), 7.98–7.35 (m, 9H, Ar-H), 2.40 (s, 3H, CH <sub>3</sub> )	[6]
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> )	δ: 165.96, 142.45, 139.30, 132.74, 132.28, 129.43, 128.21, 121.55, 21.49	[6]
IR (KBr)	Characterized by IR spectroscopy	[3][7]
Mass Spectrometry (EI)	Molecular Ion Peak (M <sup>+</sup> ) at m/z 211	[4][5]

Note: NMR data is based on the closely related structure N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4-methylbenzamide and represents the expected shifts for the **N-(4-Methylphenyl)benzamide** moiety.

## Synthesis of N-(4-Methylphenyl)benzamide

A common and efficient method for the synthesis of **N-(4-Methylphenyl)benzamide** is the Schotten-Baumann reaction, which involves the acylation of p-toluidine with benzoyl chloride in the presence of a base.[2][8][9][10][11]

## Reaction Scheme



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Caption: Synthesis of **N-(4-Methylphenyl)benzamide** via Schotten-Baumann reaction.

## Experimental Protocol

Materials:

- p-Toluidine (finely divided)
- Benzoyl chloride
- 10% aqueous sodium hydroxide (NaOH) solution
- Ethanol (for recrystallization)
- Water
- Flask with a cork
- Mechanical shaker
- Heating apparatus
- Filtration apparatus

Procedure:[1]

- In a corked flask, mix 2 g of finely divided p-toluidine with 10 ml of a 10% aqueous solution of sodium hydroxide.
- Warm the mixture gently.
- Gradually add 2 ml of benzoyl chloride to the warm mixture while ensuring the flask is being mechanically shaken. Thorough shaking is crucial for the reaction to proceed efficiently.
- After the addition of benzoyl chloride is complete, continue to shake the mixture vigorously.
- If any unreacted benzoyl chloride remains (indicated by its characteristic odor), warm the mixture with an additional small amount of sodium hydroxide solution to hydrolyze the excess.
- Pour the reaction mixture into a beaker containing cold water to precipitate the crude product.
- Filter the precipitate using a filtration apparatus.
- Wash the solid product with water to remove any remaining impurities.
- Dry the crude **N-(4-Methylphenyl)benzamide**.
- For purification, recrystallize the dried product from ethanol to obtain colorless crystals.

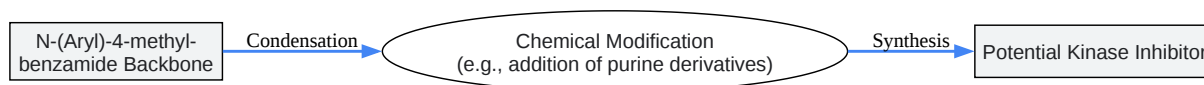
Yield: The yield is reported to be nearly theoretical.[1]

## Role as an Intermediate in Organic Synthesis

The **N-(4-Methylphenyl)benzamide** scaffold is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The amide linkage provides a stable core, while the aromatic rings can be further functionalized.

## Application in the Synthesis of Kinase Inhibitors

Derivatives of **N-(4-Methylphenyl)benzamide** have been explored as potential protein kinase inhibitors, which are a significant class of anticancer agents. The general synthetic strategy involves using the N-(substituted-phenyl)-4-methylbenzamide backbone and introducing various functional groups to interact with the target kinase.[12]



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Caption: General workflow for developing kinase inhibitors from a benzamide intermediate.

## Use in the Development of Antitubercular Agents

The benzamide core is also present in novel antitubercular agents. For instance, N-benzyl-4-((heteroaryl)methyl)benzamides have been identified as direct inhibitors of the NADH-dependent 2-trans enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in *Mycobacterium tuberculosis*. [13] This highlights the potential of **N-(4-Methylphenyl)benzamide** derivatives in combating infectious diseases.

## Conclusion

**N-(4-Methylphenyl)benzamide** is a fundamentally important intermediate in organic synthesis with significant applications in drug discovery and development. Its straightforward synthesis via the Schotten-Baumann reaction, coupled with its chemical stability and versatility, makes it an attractive starting material for the creation of a wide range of biologically active molecules. The data and protocols presented in this guide are intended to support researchers in leveraging the full potential of this valuable compound in their synthetic endeavors.

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- To cite this document: BenchChem. [N-(4-Methylphenyl)benzamide: A Comprehensive Technical Guide for Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188535#n-4-methylphenyl-benzamide-as-an-intermediate-in-organic-synthesis]

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